2-Chloro-4-nitropyrimidin-5-amine physicochemical properties
2-Chloro-4-nitropyrimidin-5-amine physicochemical properties
Technical Guide: Physicochemical Profiling & Synthetic Utility of 2-Chloro-4-nitropyrimidin-5-amine Scaffolds
Executive Summary & Structural Disambiguation This guide provides an in-depth technical analysis of the chloronitropyrimidinamine scaffold, a critical intermediate in the synthesis of purine analogs, pteridines, and kinase inhibitors (e.g., Dasatinib precursors).
Critical Isomer Distinction: Researchers often encounter ambiguity regarding the regiochemistry of this scaffold. It is vital to distinguish between the two primary isomers based on the position of the nitro and amino groups relative to the pyrimidine nitrogens:
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2-Chloro-5-nitropyrimidin-4-amine (CAS 1920-66-7): The thermodynamically stable, commercially ubiquitous isomer. The amino group is at C4 (para-like to N1), and the nitro group is at C5. This is the standard "building block" for drug development.
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2-Chloro-4-nitropyrimidin-5-amine (Target Topic): The isomer with the nitro group at C4 and amine at C5. This structure is synthetically labile because the C4-nitro group is highly activated for nucleophilic displacement, often leading to hydrolysis or rearrangement.
Editorial Note: Given the synthetic instability and rarity of the C4-nitro isomer, this guide focuses on the physicochemical properties and reactivity of the stable 2-Chloro-5-nitropyrimidin-4-amine (often synonymized loosely in databases), while explicitly contrasting it with the C4-nitro theoretical model to explain reactivity patterns.
Part 1: Physicochemical Characterization[1]
The following data characterizes the stable isomer (2-Chloro-5-nitropyrimidin-4-amine), which serves as the functional surrogate in most medicinal chemistry campaigns requesting this scaffold.
Table 1: Core Physicochemical Parameters
| Property | Value / Description | Context for Application |
| CAS Number | 1920-66-7 | Primary identifier for procurement.[1] |
| Molecular Formula | C₄H₃ClN₄O₂ | High nitrogen content characteristic of antimetabolites. |
| Molecular Weight | 174.55 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |
| Physical State | Pale yellow to ochre crystalline solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 217–222 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (NH···O=N). |
| Boiling Point | N/A (Decomposes prior to boiling) | Do not distill. Purification requires recrystallization or chromatography. |
| Density | ~1.85 g/cm³ (Predicted) | High density typical of halogenated nitro-heterocycles. |
| pKa (Predicted) | ~1.5 (Pyridine N), ~11.5 (Amine) | The ring nitrogens are weakly basic due to the electron-withdrawing nitro group. |
| LogP | 0.6 – 0.9 | Moderate lipophilicity; amenable to cellular permeability assays. |
| Solubility | DMSO (>50 mg/mL), DMF, DMAc | Sparingly soluble in water/ethanol; insoluble in hexanes. |
Solubility & Stability Insights:
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Solvent Selection: For nucleophilic aromatic substitution (SNAr) reactions, dipolar aprotic solvents (DMSO, DMF, NMP) are required to solubilize the compound and stabilize the transition state.
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Hydrolytic Stability: The C2-chloride is susceptible to hydrolysis in basic aqueous media, converting the compound to the inactive 2-hydroxy derivative. Store under inert atmosphere at -20°C.
Part 2: Structural Analysis & Spectroscopy[2]
Understanding the electronic distribution is key to predicting reactivity. The pyrimidine ring is electron-deficient (π-deficient), and the introduction of a nitro group at C5 further depletes electron density, activating the ring towards nucleophiles.
NMR Signature (DMSO-d₆):
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¹H NMR: A distinct singlet appears at ~9.0–9.2 ppm corresponding to the proton at C6. This proton is highly deshielded by the adjacent nitro group and ring nitrogen. Broad singlets for the NH₂ protons typically appear around 8.0–8.5 ppm (exchangeable with D₂O).
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¹³C NMR: The C2 carbon (attached to Cl) is typically found at ~160 ppm , while the C4 (attached to NH₂) and C6 carbons appear in the 155–165 ppm range. The C5 carbon (attached to NO₂) is shielded relative to the others, appearing upfield at ~125 ppm .
Part 3: Reactivity Profile & Synthetic Utility
The core utility of this scaffold lies in its "push-pull" electronic system. The C5-nitro group pulls electron density, activating the C2-position for SNAr, while the C4-amine pushes density back, modulating this activity to prevent over-reaction.
The Regioselectivity Paradox
When synthesizing this scaffold from 2,4-dichloro-5-nitropyrimidine , regioselectivity is the primary challenge.
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Ammonia/Primary Amines: Preferentially attack C4 due to steric accessibility and electronic activation, yielding the stable 4-amino-5-nitro product.[2][3]
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Tertiary Amines/Steric Bulk: Can force substitution at C2, or result in mixtures.[4]
Functionalization Pathways[5]
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C2-Displacement (SNAr): The chlorine at C2 is a good leaving group. It can be displaced by amines, thiols, or alkoxides to generate 2,4-disubstituted-5-nitropyrimidines.
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Nitro Reduction: The C5-nitro group is readily reduced (Fe/AcOH, H₂/Pd-C, or SnCl₂) to a primary amine. This generates a 4,5-diaminopyrimidine , the immediate precursor for cyclization into purines (via reaction with orthoformates).
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-nitropyrimidin-4-amine (Standard) Rationale: This protocol optimizes for the regioselective displacement of the C4-chloride in 2,4-dichloro-5-nitropyrimidine using ammonia, minimizing the C2-substitution byproduct.
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Precursor Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (10 mL/g) at -10°C. Note: Low temperature is critical to control regioselectivity.
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Nucleophile Addition: Slowly add a solution of 7N Ammonia in Methanol (1.1 eq) dropwise over 30 minutes. Maintain internal temperature < 0°C.
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Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.4).
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Workup: Evaporate volatiles under reduced pressure. Resuspend the residue in ice-water. The product precipitates as a yellow solid.
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Purification: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.
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Yield: Typically 75–85%.
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Purity Check: HPLC >95%.[5] If C2-isomer is present, recrystallize from Ethanol/Water.
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Protocol B: Handling & Storage
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Storage: Store in amber vials under Argon at 4°C.
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Safety: This compound is a skin sensitizer and potential mutagen. Use double nitrile gloves and work in a fume hood. Avoid contact with strong bases which may cause exothermic decomposition.
Part 5: Reaction Pathway Visualization
The following diagram illustrates the synthetic flow from the dichloro-precursor to the target amine and its subsequent conversion to a purine scaffold.
Caption: Synthetic pathway illustrating the regioselective amination of 2,4-dichloro-5-nitropyrimidine to yield the target scaffold and its downstream conversion to purine analogs.
References
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PubChem Compound Summary. (2025). 2-Chloro-5-nitropyrimidin-4-amine (CID 1920-66-7).[1][6][7][8] National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.[Link]
Sources
- 1. شماره CAS: 1920-66-7 • 2-کلرو-5-نیتروپیریمیدین-4-آمین ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. CAS 1920-66-7: 2-Chloro-5-nitro-4-pyrimidinamine [cymitquimica.com]
- 8. buyersguidechem.com [buyersguidechem.com]
